molecular formula C13H18N2O2 B13888158 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol

6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol

Cat. No.: B13888158
M. Wt: 234.29 g/mol
InChI Key: ZBQXETHXHJEKAN-UHFFFAOYSA-N
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Description

6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is a compound that belongs to the class of chromenols, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions

6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrochromenols, and substituted piperazine derivatives.

Scientific Research Applications

6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is unique due to its specific structure, which combines a chromenol core with a piperazine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C13H18N2O2/c16-12-3-8-17-13-2-1-10(9-11(12)13)15-6-4-14-5-7-15/h1-2,9,12,14,16H,3-8H2

InChI Key

ZBQXETHXHJEKAN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)N3CCNCC3

Origin of Product

United States

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